molecular formula C21H27BrOSi B11827103 4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol

4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol

Katalognummer: B11827103
Molekulargewicht: 403.4 g/mol
InChI-Schlüssel: OFXBUJTXDPJYIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol is an organic compound with the molecular formula C21H27BrOSi and a molecular weight of 403.43 g/mol . This compound is characterized by the presence of a bromine atom, a triisopropylsilyl group, and an ethynyl group attached to a naphthalen-2-ol core. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol typically involves the following steps:

    Ethynylation: The addition of an ethynyl group to the brominated naphthalene.

    Triisopropylsilylation: The attachment of a triisopropylsilyl group to the ethynylated naphthalene.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products. The goal is to produce the compound in large quantities while maintaining high purity and minimizing environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alkanes or alkenes .

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol is used in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The bromine and ethynyl groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C21H27BrOSi

Molekulargewicht

403.4 g/mol

IUPAC-Name

4-bromo-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol

InChI

InChI=1S/C21H27BrOSi/c1-14(2)24(15(3)4,16(5)6)11-10-17-8-7-9-18-12-19(23)13-20(22)21(17)18/h7-9,12-16,23H,1-6H3

InChI-Schlüssel

OFXBUJTXDPJYIO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)[Si](C#CC1=CC=CC2=CC(=CC(=C21)Br)O)(C(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.